2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine
Overview
Description
“2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine” is a compound that is structurally related to amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
The synthesis of similar compounds often begins with a thiophene derivative, which is reacted with an alkyl amine substituent . For example, the synthesis of methiopropamine, a related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Scientific Research Applications
DNA-Binding Polymers
A derivative of 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine, specifically a water-soluble cationic polythiophene, has been synthesized for potential use as a theranostic gene delivery vehicle. This polymer demonstrates the ability to bind DNA and form polyplexes, indicating its applications in gene therapy and diagnostics (Carreon et al., 2014).
Synthesis of Novel Derivatives
Research has involved the design and synthesis of novel derivatives from this compound. These derivatives are characterized by various spectroscopic methods, highlighting the compound's versatility in creating new chemical entities with potential pharmacological or material science applications (Jing, 2010).
Antimicrobial Activity
Compounds synthesized from this compound, such as Schiff bases, have been investigated for their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Arora et al., 2013).
Molecular Structure Studies
Studies on the molecular structure of cathinones, including derivatives of this compound, have been conducted. These studies involve characterizing these compounds through methods like X-ray crystallography and spectroscopy, contributing to our understanding of their chemical behavior and potential applications (Nycz et al., 2011).
Pharmaceutical Applications
The compound has been explored for its potential in pharmaceutical applications. For instance, its derivatives are investigated for antibacterial and antifungal activities, indicating their possible use in treating infections (Patel & Patel, 2017).
Crystallographic Studies
Crystallographic studies have been conducted on compounds like Duloxetine hydrochloride, which is structurally related to this compound. Such studies help in understanding the crystalline forms of these compounds, which is crucial for their formulation in pharmaceutical applications (Bhadbhade et al., 2009).
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWXCECIJRGLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406044 | |
Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-84-6 | |
Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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